4-Hydroxytestosterone

Androgen Receptor Binding Relative Binding Affinity Steroid Pharmacology

4-Hydroxytestosterone (4-OHT; CR1447) is a critical dual-functional probe combining potent androgen receptor (AR) agonism (RBA=75) with intrinsic aromatase inhibition, making it irreplaceable by testosterone or DHT in AR-positive breast cancer research and nuclear receptor transactivation studies. Its fully characterized urinary metabolite profile, identical to formestane, establishes it as an essential WADA-compliant reference standard for doping control LC-MS/MS method development. Researchers leverage its weak CYP3A4 inhibition (IC₅₀=5.4 μM) to minimize drug-drug interaction artifacts in hepatic metabolism assays. Procure this high-purity standard to ensure robust, reproducible data in AR signaling, steroid metabolism, and anti-doping workflows.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 2141-17-5
Cat. No. B1222710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytestosterone
CAS2141-17-5
Synonyms4,17 beta-dihydroxy-4-androstene-3-one
4-androstene-7alpha-17beta-diol-3-one
4-OHT
7alpha-hydroxytestosterone
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O
InChIInChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1
InChIKeyBQOIJSIMMIDHMO-FBPKJDBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxytestosterone (CAS 2141-17-5): Baseline Pharmacology and Procurement Considerations for AR-Targeted Research


4-Hydroxytestosterone (4-OHT; CAS 2141-17-5), also known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a 4-hydroxylated derivative of testosterone that was first patented in 1955 but never commercialized as a therapeutic [1]. It is the 17β-hydroxylated analog of the irreversible aromatase inhibitor formestane (4-hydroxyandrostenedione) and is itself a metabolite of formestane following in vivo reduction [2]. The compound binds directly to the androgen receptor (AR) and is currently under clinical investigation (Phase II) as CR1447 for AR-positive breast cancer [3]. For procurement decisions, 4-OHT represents a dual-functional probe with both AR agonism and aromatase inhibition, distinguishing it from testosterone and other reference androgens.

4-Hydroxytestosterone Procurement: Why Testosterone, 4-Androstenediol, or Formestane Cannot Substitute


Substitution of 4-hydroxytestosterone with testosterone or structurally similar analogs is not scientifically justified due to fundamental differences in receptor pharmacology, metabolic fate, and enzyme inhibition profiles. Testosterone undergoes aromatization to estradiol and 5α-reduction to DHT, introducing confounding estrogenic and androgenic signals in experimental systems [1]. Formestane (4-hydroxyandrostenedione), while structurally closest, lacks the 17β-hydroxyl group essential for direct AR activation and exhibits different AR binding affinity (RBA = 0.085 vs. 4-OHT RBA = 75 relative to mibolerone) [2]. 4-Androstenediol serves as a prohormone that elevates testosterone levels rather than acting directly at AR, fundamentally altering the pharmacological mechanism [3]. These differences in molecular targets, metabolism, and signaling pathways preclude interchangeable use.

4-Hydroxytestosterone Comparative Quantitative Evidence: Receptor Binding, CYP Inhibition, and Metabolic Differentiation


AR Binding Affinity: 4-Hydroxytestosterone Exhibits Superior AR Binding Relative to DHT and Formestane

4-Hydroxytestosterone demonstrates high-affinity binding to the rat prostatic androgen receptor with a relative binding affinity (RBA) of 75, measured against mibolerone (RBA = 100). This binding affinity exceeds that of the endogenous androgen 5α-dihydrotestosterone (DHT; RBA = 66) and substantially surpasses its precursor formestane (4OHA; RBA = 0.085) and other formestane metabolites (metabolite A: RBA = 0.485; metabolite B: RBA = 0.016) [1]. The quantification of RBA values was performed using competitive radioligand binding assays with rat prostatic cytosol preparations.

Androgen Receptor Binding Relative Binding Affinity Steroid Pharmacology Nuclear Receptor

Yeast Androgen Screen: 4-Hydroxytestosterone Matches Formestane Potency at 10⁻⁸ M

In the yeast androgen screen (YAS) using recombinant human AR expressed in Saccharomyces cerevisiae, 4-hydroxytestosterone (4-HOT) produced strong androgenic effects at 10⁻⁸ M concentration, comparable to formestane (4-hydroxyandrostenedione) at the same concentration [1]. The study tested 4-OHT, formestane, and seven of their described urinary metabolites alongside 2α-hydroxyandrostenedione. Androgenic effects were observed for all tested substances except one metabolite, which showed anti-androgenic properties. The yeast assay detected AR-mediated transcriptional activation, confirming direct receptor agonism.

Yeast Androgen Screen Recombinant Receptor Assay Androgenic Activity In Vitro Pharmacology

CYP3A4 Inhibition: 4-Hydroxytestosterone Shows Weak CYP3A4 Inhibitory Activity (IC₅₀ = 5.4 μM)

4-Hydroxytestosterone exhibits weak inhibitory activity against human CYP3A4, with an IC₅₀ value of 5.4 μM (5.40E+3 nM) measured in human liver microsomes using testosterone as the probe substrate and assessing inhibition of oxidative metabolism after 45 minutes via mass spectrometry [1]. This IC₅₀ indicates that 4-OHT is a relatively weak CYP3A4 inhibitor compared to potent CYP3A4 inhibitors (typically with IC₅₀ values in the low nanomolar range). The data are recorded in BindingDB (CHEMBL1911825) and represent a baseline for assessing potential CYP-mediated drug interaction liability.

Cytochrome P450 CYP3A4 Inhibition Drug Metabolism Hepatocyte Microsomes

Metabolic Fate: 4-Hydroxytestosterone and Formestane Yield Identical Urinary Phase I and Phase II Metabolites

Excretion studies in healthy male volunteers receiving oral 4-hydroxytestosterone (200 mg) or 4-hydroxyandrostenedione (100 mg) demonstrated that both compounds produce identical urinary phase I and phase II metabolites [1]. Identified metabolites included 4-hydroxytestosterone itself, 3β,17β-dihydroxy-5α-androstan-4-one, 3α,17β-dihydroxy-5β-androstan-4-one, and multiple triol isomers. Conjugation patterns included both glucuronidation and sulfation, with no qualitative differences observed between the two parent compounds in their metabolic profiles. The study employed GC-MS with synthesized reference standards verified by NMR and high-resolution MS.

Steroid Metabolism Phase I Metabolism Phase II Conjugation Urinary Biomarkers

4-Hydroxytestosterone: Validated Research Applications Based on Quantitative Differentiation Data


Androgen Receptor Binding and Activation Studies Requiring High-Affinity AR Engagement

For competitive AR binding assays, nuclear receptor transactivation studies, or AR-positive cell line experiments where maximal receptor engagement is critical, 4-hydroxytestosterone provides a distinct advantage over DHT (RBA = 66) and formestane (RBA = 0.085), with an RBA of 75 relative to mibolerone [1]. This higher binding affinity ensures robust AR-mediated transcriptional responses at lower concentrations, reducing off-target effects and improving assay signal-to-noise ratios.

Anti-Doping and Forensic Toxicology: Urinary Metabolite Biomarker Development

Given its WADA-prohibited status and the availability of fully characterized urinary metabolite profiles identical to formestane, 4-hydroxytestosterone serves as an essential reference standard for doping control laboratories developing LC-MS/MS or GC-MS methods to detect AAS abuse [1]. The yeast androgen screen detection at 10⁻⁸ M further validates its utility as a positive control in bioassay-based screening approaches [2].

Steroid Metabolism and Biotransformation Studies with Minimal CYP3A4 Interference

In hepatic microsome or hepatocyte incubation studies evaluating phase I/II steroid metabolism or aromatase pathways, 4-hydroxytestosterone offers the advantage of weak CYP3A4 inhibition (IC₅₀ = 5.4 μM) [1]. This minimizes confounding CYP-mediated drug-drug interaction artifacts that would occur with more potent CYP inhibitors, allowing cleaner interpretation of primary metabolic pathways and aromatase inhibition effects.

AR-Positive Breast Cancer Preclinical Research (Triple-Negative and ER-Positive Models)

In preclinical studies of AR-positive breast cancer, including triple-negative AR-positive and ER-positive/AR-positive subtypes, 4-hydroxytestosterone (CR1447) has demonstrated antiproliferative activity in vitro [1]. The compound's combination of high AR binding affinity (RBA = 75) [2] and aromatase-inhibiting properties (transdermal formulation CR1447 shows IC₅₀ = 4.4 nM in AR-positive tumor cells) [3] provides a dual mechanism of action that is not replicated by testosterone, DHT, or selective AR modulators alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxytestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.